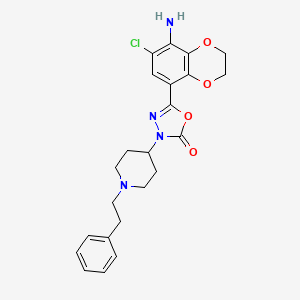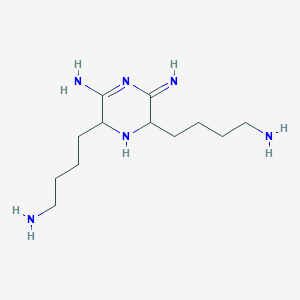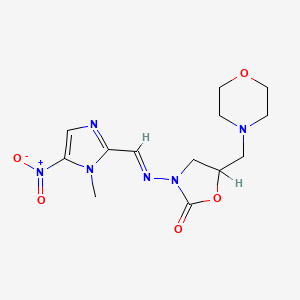
Moxnidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxnidazole is a 5-nitroimidazole compound. It has been studied for its mutagenic properties in microbial assays and Drosophila, where it induces genetic alterations in mouse somatic cells
Preparation Methods
Synthetic Routes:: Moxnidazole can be synthesized through several routes. One common method involves the condensation of 3-(5-nitro-1-methyl-2-imidazolyl)-methyleneamino-5-morpholinomethyl-2-oxazolidinone with appropriate reagents. The exact synthetic pathway may vary depending on the specific laboratory or industrial process.
Reaction Conditions:: The reaction conditions typically involve suitable solvents, catalysts, and temperature control. Detailed protocols are available in scientific literature and patents related to this compound synthesis.
Industrial Production:: While I don’t have specific details on large-scale industrial production, it’s likely that manufacturers optimize the synthetic process for efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:: Moxnidazole can undergo various chemical reactions, including:
Reduction: Reduction of the nitro group (NO) to an amino group (NH).
Substitution: Substitution reactions at different positions on the imidazole ring.
Oxidation: Oxidation of the methyl group or other functional groups.
Reduction: Common reducing agents like hydrazine or metal hydrides.
Substitution: Alkylating agents or nucleophilic substitution reagents.
Oxidation: Oxidizing agents such as peracids or metal oxides.
Major Products:: The major products depend on the specific reaction and conditions. For example, reduction leads to the formation of the amino derivative of this compound.
Scientific Research Applications
Moxnidazole has been investigated for its potential in various scientific fields:
Antiprotozoal Activity: It exhibits antiprotozoal effects, particularly against trichomonads.
Medicine: Research explores its use in treating parasitic infections.
Chemistry: Scientists study its reactivity and mechanisms.
Biology: Investigations focus on its impact on cellular processes.
Comparison with Similar Compounds
While moxnidazole shares similarities with other nitroimidazoles, its unique features set it apart. Further research could explore its distinct properties compared to compounds like metronidazole and tinidazole.
Properties
| 52279-59-1 | |
Molecular Formula |
C13H18N6O5 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3/b15-6+ |
InChI Key |
RILWUTQZRXWBOB-GIDUJCDVSA-N |
Isomeric SMILES |
CN1C(=CN=C1/C=N/N2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
SMILES |
CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
Related CAS |
30185-92-3 (unspecified hydrochloride) 30826-72-3 (mono-hydrochloride) |
synonyms |
3-(5-nitro-1-methyl-2-imidazolyl)methyleneamino- 5-morpholinomethyl-2-oxazolidinone moxnidazole moxnidazole hydrochloride moxnidazole monohydrochloride ZK 25095 ZK-25095 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



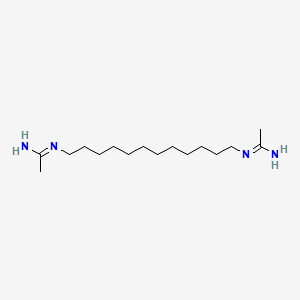
![16,16-Diethoxy-15,15-dimethyl-2-azoniatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene](/img/structure/B1243213.png)
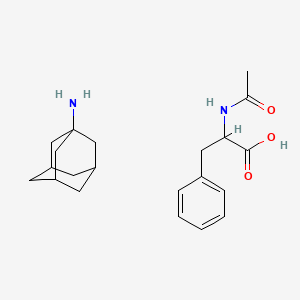

![(2S,3S,4S,5S,6R)-2-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1243220.png)
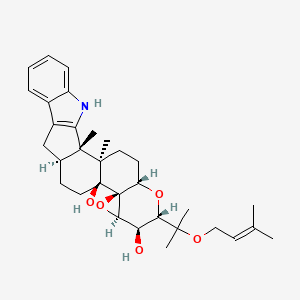


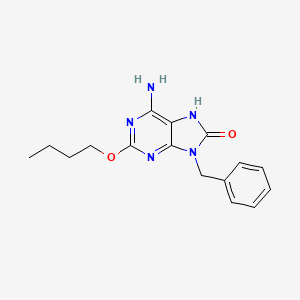
![Acetamide, N-[2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethyl]-](/img/structure/B1243229.png)
![(6R,7R)-3-(acetoxymethyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243231.png)
